2-[5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetonitrile
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Overview
Description
2-[5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetonitrile is a chemical compound with the molecular formula C11H10N2O2 and a molecular weight of 202.2093 . This compound belongs to the class of benzoxazepines, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 2-[5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetonitrile can be achieved through various synthetic routes. One common method involves the reaction of 2-aminophenols with alkynones in the presence of a base, such as sodium hydride, in a solvent like 1,4-dioxane at elevated temperatures (around 100°C) . This reaction proceeds through the formation of an alkynylketimine intermediate, which undergoes a 7-endo-dig cyclization to form the benzoxazepine ring .
Chemical Reactions Analysis
2-[5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to introduce different substituents on the benzoxazepine ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex benzoxazepine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
2-[5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetonitrile can be compared with other benzoxazepine derivatives, such as:
1,4-benzoxazepin-5(4H)-one: This compound shares a similar core structure but lacks the acetonitrile group, which may result in different biological activities.
1,3-benzoxazin-4(4H)-one: Another related compound with a different ring structure, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the acetonitrile group, which can influence its reactivity and biological activity .
Biological Activity
2-[5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetonitrile is a compound with the molecular formula C11H10N2O2 and a molecular weight of approximately 202.21 g/mol. This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.
The compound can be synthesized through various methods, commonly involving the reaction of 2-aminophenols with alkynones in the presence of a base such as sodium hydride at elevated temperatures. Its unique structure contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, compounds derived from similar structures have shown significant cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that certain derivatives exhibited IC50 values indicating potent cytotoxicity against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines. For example, a related compound showed an IC50 value of 6.40 µg/mL against the MCF-7 cell line .
The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets. It is hypothesized that it can inhibit enzymes or receptors involved in cancer pathways, thereby exerting therapeutic effects. The binding interactions with these targets are crucial for its anticancer activity.
Case Studies
- In Vitro Cytotoxicity : A study evaluated the cytotoxicity of various benzoxazepine derivatives against A-549 and MCF-7 cell lines using the MTT assay method. The results indicated that many compounds exhibited higher activity levels than the reference drug Doxorubicin, suggesting their potential as therapeutic candidates in cancer treatment .
- Antioxidant Activity : The compound's antioxidant properties were assessed using DPPH radical scavenging assays. Compounds with similar structures displayed significant antioxidant activities, which may contribute to their overall bioactivity and therapeutic potential .
Data Tables
Compound Name | Cell Line | IC50 Value (µg/mL) | Reference Drug |
---|---|---|---|
4h | MCF-7 | 6.40 | Doxorubicin |
4h | A-549 | 22.09 | Doxorubicin |
Properties
IUPAC Name |
2-(5-oxo-2,3-dihydro-1,4-benzoxazepin-4-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c12-5-6-13-7-8-15-10-4-2-1-3-9(10)11(13)14/h1-4H,6-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOJUNIMXUWNHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C(=O)N1CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.